6-Phenethylpyridazin-3-amine
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Overview
Description
6-Phenethylpyridazin-3-amine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse pharmacological activities, including antimicrobial, antidepressant, antihypertensive, anticancer, and anti-inflammatory properties . The structure of this compound includes a pyridazine ring substituted with a phenethyl group at the 6th position and an amine group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenethylpyridazin-3-amine can be achieved through various methods. One common approach involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines. This reaction is highly regioselective and offers good functional group compatibility under neutral conditions . Another method involves the cyclization of β,γ-unsaturated hydrazones in the presence of copper catalysts, which provides 1,6-dihydropyridazines that can be converted to pyridazines under basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. The use of readily available starting materials and mild reaction conditions is preferred to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 6-Phenethylpyridazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridazinone derivatives.
Reduction: Reduction reactions can convert the pyridazine ring to dihydropyridazine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include pyridazinone derivatives, dihydropyridazines, and various substituted pyridazines .
Scientific Research Applications
6-Phenethylpyridazin-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-Phenethylpyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit phosphodiesterase enzymes, resulting in increased levels of cyclic AMP and subsequent physiological effects .
Comparison with Similar Compounds
Pyridazine: A basic heterocyclic compound with similar pharmacological properties.
Pyridazinone: A derivative of pyridazine with additional oxygen functionality.
Phenylpyridazine: A compound with a phenyl group attached to the pyridazine ring.
Uniqueness: 6-Phenethylpyridazin-3-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the phenethyl group enhances its biological activity and selectivity compared to other pyridazine derivatives .
Properties
Molecular Formula |
C12H13N3 |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
6-(2-phenylethyl)pyridazin-3-amine |
InChI |
InChI=1S/C12H13N3/c13-12-9-8-11(14-15-12)7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H2,13,15) |
InChI Key |
GHBOYEBISSFRRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NN=C(C=C2)N |
Origin of Product |
United States |
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